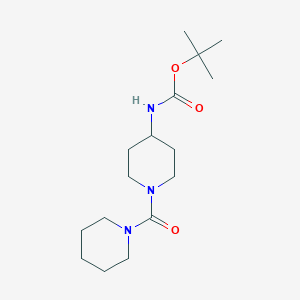

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

tert-butyl N-[1-(piperidine-1-carbonyl)piperidin-4-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O3/c1-16(2,3)22-14(20)17-13-7-11-19(12-8-13)15(21)18-9-5-4-6-10-18/h13H,4-12H2,1-3H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHTZMHUKWCUEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of tert-butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate is its potential as an antimicrobial agent. Studies have shown that it exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78-3.125 μg/mL), comparable to last-resort antibiotics like vancomycin and linezolid .

Table 1: Antimicrobial Activity Comparison

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| MRSA | 0.78 - 3.125 μg/mL | Bactericidal |

| VREfm | 0.78 - 3.125 μg/mL | Bactericidal |

| Staphylococcus epidermidis | Low concentrations | Bactericidal |

Anti-inflammatory Potential

Recent studies have suggested that this compound could also play a role in modulating inflammatory responses. For instance, experiments measuring the release of interleukin-1 beta (IL-1β) indicated that this compound could inhibit IL-1β release in treated cells, suggesting potential applications in treating inflammatory diseases .

Material Science Applications

In material science, the compound's unique structure allows it to be explored as a building block for synthesizing novel polymers and materials with specific properties. Its ability to participate in various chemical reactions makes it suitable for developing advanced materials with tailored functionalities.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound demonstrated its effectiveness against biofilm-forming strains of Staphylococcus aureus. The results indicated that the compound not only inhibited growth but also disrupted established biofilms, highlighting its potential as a therapeutic agent for treating chronic infections .

Case Study 2: Inflammatory Response Modulation

Another investigation focused on the compound's effect on inflammatory markers in mouse models of autoimmune diseases. The results showed that administration of the compound led to a significant reduction in inflammatory cytokines, suggesting its potential utility in developing treatments for conditions like rheumatoid arthritis .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional differences between tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate and its analogs:

Key Observations:

Structural Diversity: Modifications at the piperidine nitrogen (e.g., benzyl, pyridinyl, acyl groups) significantly alter electronic properties. For example, the 4-cyanopyridin-2-yl derivative (C₁₅H₂₂ClN₃O₂) introduces aromaticity and polarity, whereas the acetyl analog reduces steric hindrance .

Synthetic Yields : Alkylation reactions (e.g., 4-methylbenzyl) achieve higher yields (>90%) compared to acylation (~75–88%) . Acidic deprotection (TFA/DCM) is a common step .

Spectroscopic Signatures :

- 1H NMR : Aromatic protons in benzyl derivatives (e.g., δ 7.24–7.27 for 4-chlorobenzyl ) vs. aliphatic signals in acetylated analogs (δ 1.44 for Boc ).

- MS : Molecular ion peaks align with theoretical weights (e.g., [M+H]⁺ = 325.2 for 4-methylbenzyl ).

Functional Applications: Electron-withdrawing groups (e.g., nitro, cyano) improve reactivity in nucleophilic substitutions . Fluorinated analogs exhibit enhanced blood-brain barrier penetration .

Limitations in Data:

- Biological activity data (e.g., IC₅₀ values) for the target compound are absent in the evidence, limiting direct pharmacological comparisons.

- Thermal properties (melting/boiling points) are sparsely reported.

Biological Activity

tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate, also known by its CAS number 73874-95-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, effects on cell lines, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C₁₀H₂₀N₂O₂

- Molecular Weight : 200.28 g/mol

- Structure : The compound features a piperidine ring and a tert-butyl carbamate moiety, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various microbial strains while demonstrating selectivity over mammalian cells, such as lung MCR-5 and skin BJ fibroblast cell lines, with no hemolytic activity observed .

Table 1: Antimicrobial Activity Summary

| Microbial Strain | Activity (Zone of Inhibition) | Selectivity Index |

|---|---|---|

| Staphylococcus aureus | 15 mm | High |

| Escherichia coli | 12 mm | Moderate |

| Candida albicans | 10 mm | Low |

The exact mechanism through which this compound exerts its antimicrobial effects is still under investigation. Preliminary studies suggest that the compound may interfere with bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of this compound against various human cell lines. Notably, it showed low cytotoxic effects at concentrations effective for antimicrobial activity, indicating a favorable therapeutic index. The lack of hemolytic activity further underscores its potential as a safe antimicrobial agent .

Case Studies and Research Findings

Recent studies have explored the broader implications of piperidine derivatives in pharmacology. For instance, compounds with similar structural motifs have been investigated for their ability to modulate inflammatory responses by inhibiting pathways such as the NLRP3 inflammasome . These findings suggest that this compound could be further evaluated for anti-inflammatory properties.

Table 2: Comparative Activity of Similar Compounds

| Compound Name | Antimicrobial Activity | NLRP3 Inhibition (%) |

|---|---|---|

| This compound | Moderate | Not Evaluated |

| Compound A (similar structure) | High | 35% |

| Compound B (similar structure) | Low | 18% |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

- In vivo efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic studies : Investigating specific pathways affected by the compound.

- Structural modifications : Exploring analogs to enhance potency and selectivity.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl 1-(piperidine-1-carbonyl)piperidin-4-ylcarbamate?

The synthesis typically involves multi-step reactions, including condensation, reduction, and protection. For structurally analogous compounds (e.g., tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate), key steps include reacting 4-N-BOC-aminopiperidine with aldehydes (e.g., 3-nitrobenzaldehyde) under dichloromethane solvent and triethylamine catalysis. Post-condensation, nitro groups may be reduced using hydrogen gas and Pd/C, followed by carbamate protection with tert-butyl groups . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield and purity.

Q. Which analytical techniques are recommended for characterizing this compound?

Common methods include:

- GC-MS : For determining molecular weight and fragmentation patterns (e.g., tert-butyl fragments at m/z 57) .

- FTIR-ATR : To identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and carbamate (N-H/N-C=O vibrations) .

- HPLC-TOF : For high-resolution mass confirmation (e.g., theoretical vs. measured mass accuracy within ±1.34 ppm) . Cross-validation using multiple techniques ensures structural fidelity.

Q. What safety precautions are essential during handling?

- Respiratory/eye protection : Use NIOSH-approved respirators and goggles due to potential irritancy (observed in structurally similar piperidine derivatives) .

- Skin contact : Wear nitrile gloves; wash immediately with soap and water if exposed .

- Storage : Keep in a cool, dry, ventilated area away from oxidizing agents .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies (e.g., unexpected NMR shifts or MS fragments) may arise from impurities or stereochemical variations. Strategies include:

- Comparative analysis : Benchmark against published spectra of analogous compounds (e.g., tert-Butyl 4-(diphenylamino)piperidine-1-carboxylate) .

- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to clarify ambiguous signals .

- Computational validation : Employ DFT calculations to predict NMR/IR spectra and compare with experimental data .

Q. What mechanistic insights explain the reactivity of the piperidine-carbamate scaffold?

The carbamate group acts as a directing/protecting moiety. For example, the nitro group in tert-Butyl 1-(3-nitrobenzyl)piperidin-4-ylcarbamate undergoes selective reduction to an amine, enabling downstream functionalization (e.g., amide coupling). Steric hindrance from the tert-butyl group influences regioselectivity in substitution reactions . Kinetic studies using varying reductants (e.g., NaBH₄ vs. LiAlH₄) can elucidate rate-determining steps .

Q. How can computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Screen against receptors (e.g., GPCRs) using software like AutoDock Vina to identify binding poses .

- MD simulations : Assess stability of ligand-receptor complexes over time (e.g., 100 ns trajectories) .

- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity for lead optimization .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Continuous flow reactors : Improve reproducibility and safety for nitro reductions or carbamate formations .

- Purification optimization : Use automated flash chromatography or crystallization to enhance purity (>98%) .

- Process analytics : Implement in-line PAT (Process Analytical Technology) tools for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.